3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid is C8H10BFO3 . The average mass is 169.946 Da and the monoisotopic mass is 170.055054 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Cross-Coupling Reactions : Phenylboronic acids, including derivatives like 3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid, play a crucial role in cross-coupling reactions, which are fundamental in the synthesis of complex organic compounds. These reactions are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials (Qiu et al., 2009).
Applications in Sensor Technology and Materials Science
- Selective Recognition of Hydrophilic Compounds : Phenylboronic acid derivatives are utilized in creating self-assembled aggregates capable of selectively recognizing and transferring hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, highlighting their potential in sensor technologies and purification processes (Sawada et al., 2000).
- Glucose Sensing : A notable application in the biomedical field is the development of enzyme-free glucose sensors. Derivatives of phenylboronic acid are synthesized for use in glucose sensing technologies, providing essential tools for diabetes management and research (Bao et al., 2021).
Advancements in Organic Synthesis
- Ortho-Directing Agents in Aromatic C-H Silylation : The strategic use of ortho-directing agents derived from phenylboronic acids in ruthenium-catalyzed aromatic C-H silylation underscores their significance in creating complex molecules with high regioselectivity. This technique is instrumental in synthesizing biologically active compounds and materials with specific properties (Ihara & Suginome, 2009).
Catalysis and Material Modification
- Modification of Carbon Nanotubes : The immobilization of chiral BINOL derivatives onto carbon nanotubes through covalent linkage demonstrates the role of phenylboronic acid derivatives in modifying nanomaterials. This approach is explored to enhance the properties of materials for catalysis and electronic applications (Monteiro et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in organic synthesis and cross-coupling reactions . They can also participate in various biochemical reactions, potentially affecting multiple pathways.
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid plays a significant role in biochemical reactions. It has been used in regioselective Suzuki coupling and ruthenium-catalyzed arylation reactions
Molecular Mechanism
It is known to participate in reactions such as rhodium-catalyzed cyanation and Petasis reaction
properties
IUPAC Name |
(3-fluoro-2-methoxy-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJOYDYAJWEBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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